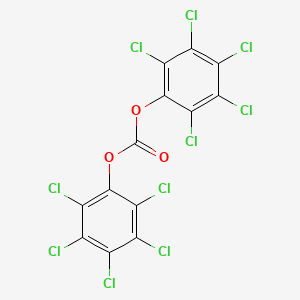
Decachlorodiphenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decachlorodiphenyl carbonate is a highly chlorinated organic compound, known for its chemical stability and resistance to degradation. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl structures. These compounds have been widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decachlorodiphenyl carbonate can be synthesized through the chlorination of biphenyl in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions. The process requires careful monitoring to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination reactors where biphenyl is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to isolate the desired product. The final product is obtained in high purity and is often used as an intermediate in the production of other chemicals.
Chemical Reactions Analysis
Types of Reactions: Decachlorodiphenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to lower chlorinated biphenyls using reducing agents such as sodium borohydride.
Oxidation Reactions: It can be oxidized to form chlorinated biphenyl oxides under specific conditions.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of various substituted biphenyls.
Reduction: Lower chlorinated biphenyls.
Oxidation: Chlorinated biphenyl oxides.
Scientific Research Applications
Decachlorodiphenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying the behavior of chlorinated organic compounds in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of decachlorodiphenyl carbonate involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the aryl hydrocarbon receptor, which alters the transcription of genes involved in detoxification processes. This interaction can induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family, leading to oxidative stress and potential cellular damage.
Comparison with Similar Compounds
Decachlorobiphenyl: Another highly chlorinated biphenyl with similar chemical properties but different applications.
Hexachlorobenzene: A chlorinated aromatic compound used as a fungicide and in the production of other chemicals.
Polychlorinated Dibenzodioxins: A group of chemically related compounds known for their toxicity and environmental persistence.
Uniqueness: Decachlorodiphenyl carbonate is unique due to its specific structure and high degree of chlorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly useful in applications requiring long-term stability and resistance to harsh environmental conditions.
Properties
CAS No. |
7497-08-7 |
|---|---|
Molecular Formula |
C13Cl10O3 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C13Cl10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
InChI Key |
XXTXONAHTURMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















